1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone
Description
The compound 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone (CAS: 26586-55-0) features a phenylacetophenone core modified with a piperidine ring linked to a 4-methylpiperazine moiety via a carbonyl group . Its IUPAC name is 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone, and it is also referred to as 4-(4-Methylpiperazino)acetophenone.
Properties
IUPAC Name |
1-[4-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-15(23)16-3-5-18(6-4-16)21-9-7-17(8-10-21)19(24)22-13-11-20(2)12-14-22/h3-6,17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYKQWMYBDKDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Piperidino Group: The piperidino group is introduced via a substitution reaction involving the piperazine intermediate and a suitable piperidine derivative.
Addition of the Methylpiperazino Carbonyl Group: The final step involves the acylation of the piperidino-substituted phenyl ring with a methylpiperazino carbonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the function of piperazine-containing compounds in biological systems.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperazine and piperidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Electronic Differences
In contrast, the methyl group in the parent compound offers moderate lipophilicity. Halogen Substituents: The chlorine atom in 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone increases metabolic stability and membrane permeability compared to the methylpiperazino group . Redox-Active Groups: Ferrocene-containing analogs exhibit electrocatalytic activity due to their reversible Fe²⁺/Fe³⁺ redox couples, a feature absent in the parent compound .
Steric and Solubility Considerations :
- The 4-methylpiperazine moiety in the parent compound introduces a basic nitrogen, enhancing water solubility at physiological pH.
- Bulkier substituents (e.g., benzyl in , benzhydryl in ) may hinder receptor access but improve selectivity.
Biological Activity
1-(4-{4-[(4-Methylpiperazino)carbonyl]piperidino}phenyl)-1-ethanone, also known by its CAS number 900018-98-6, is a complex organic compound characterized by the presence of piperidine and piperazine rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of this compound is C19H27N3O2, with a molecular weight of approximately 329.44 g/mol. The structure features a piperazine ring attached to a piperidine moiety, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N3O2 |
| Molecular Weight | 329.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 900018-98-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The piperidine and piperazine rings enhance its binding affinity to neurotransmitter receptors, which may modulate neurotransmitter release and uptake, influencing various physiological processes.
Potential Targets:
- Dopamine Receptors : The compound may exhibit dopaminergic activity, potentially impacting mood and cognitive functions.
- Serotonin Receptors : Interaction with serotonin receptors could suggest applications in treating mood disorders.
- Cholinergic Receptors : It may influence cholinergic signaling pathways, relevant in neurodegenerative diseases.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.
- Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various piperazine derivatives, including this compound. Results indicated significant improvements in depressive-like behaviors in rodent models when administered at specific dosages.
- Cytotoxicity Against Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that this compound exhibited selective cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development.
- Neuroprotective Effects : A recent investigation highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, showcasing its potential therapeutic application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
